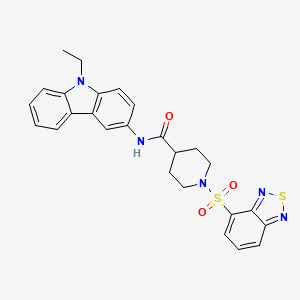![molecular formula C14H18ClNO2 B7464697 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid, also known as CPP, is a chemical compound that belongs to the class of piperidine derivatives. CPP has been widely used in scientific research due to its unique properties and mechanism of action.
作用機序
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid binds to the phencyclidine (PCP) binding site of the NMDA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This results in a decrease in the excitatory neurotransmission and a reduction in synaptic plasticity. 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has also been shown to inhibit the release of glutamate, which is an excitatory neurotransmitter.
Biochemical and Physiological Effects:
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the severity of ischemic brain damage, as well as to protect against excitotoxicity. 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the advantages of using 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid in lab experiments is its specificity for the NMDA receptor. 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid does not interact with other glutamate receptors, which makes it a useful tool for studying the NMDA receptor in isolation. However, one of the limitations of using 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid is its non-competitive antagonism, which means that it does not completely block the activity of the NMDA receptor. This can make it difficult to interpret the results of experiments using 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid.
将来の方向性
There are several future directions for research on 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid. One area of research is the development of more selective NMDA receptor antagonists that can block the activity of the receptor without affecting other glutamate receptors. Another area of research is the use of 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, the use of 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid in combination with other drugs or therapies may lead to new treatments for a variety of neurological disorders.
合成法
The synthesis of 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of sodium borohydride to obtain 4-(4-chlorophenyl)piperidine. The resulting compound is then reacted with 2-bromopropanoic acid to form 2-[4-(4-chlorophenyl)piperidin-1-yl]propanoic acid.
科学的研究の応用
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has been widely used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid is a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the agonist and blocks its activity.
特性
IUPAC Name |
2-[4-(4-chlorophenyl)piperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10(14(17)18)16-8-6-12(7-9-16)11-2-4-13(15)5-3-11/h2-5,10,12H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBYRSAHAYHZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)
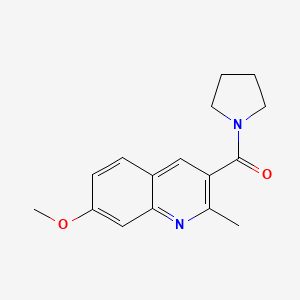

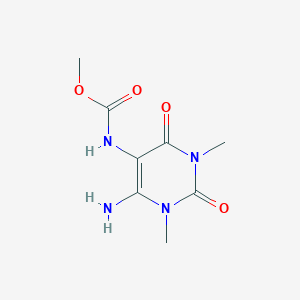
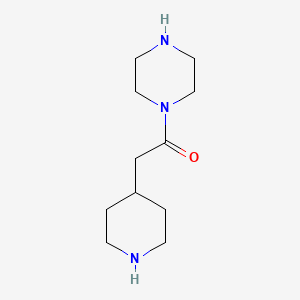
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)
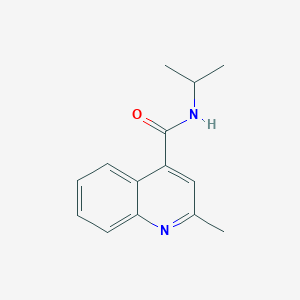

![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)
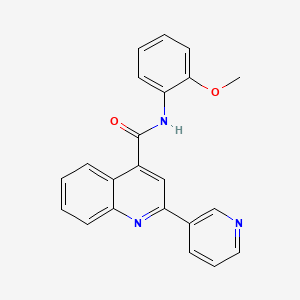
![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)
